

Application Notes & Protocols for the Analytical Method Development of ent-Voriconazole

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Voriconazole is a broad-spectrum triazole antifungal agent used to treat serious and invasive fungal infections. It possesses two chiral centers, resulting in four stereoisomers. The therapeutically active enantiomer is the (2R, 3S)-isomer, while its enantiomer, (2S, 3R)-voriconazole (ent-voriconazole), is considered an impurity. Regulatory agencies worldwide, including the FDA, mandate the separation and testing of enantiomers for chiral drugs, treating the undesired enantiomer as an impurity that requires strict control.[1][2][3] Therefore, robust and validated analytical methods are crucial for the quantitative determination of ent-voriconazole in voriconazole drug substances and products to ensure their quality, safety, and efficacy.

This document provides detailed application notes and protocols for the analytical method development of **ent-voriconazole**, focusing on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) as primary techniques. These methods are essential for controlling the enantiomeric purity of voriconazole.

Analytical Methodologies

The separation of voriconazole enantiomers can be achieved through various chromatographic techniques. The most common approaches involve the use of chiral stationary phases (CSPs) or chiral additives in the mobile phase.



High-Performance Liquid Chromatography (HPLC)

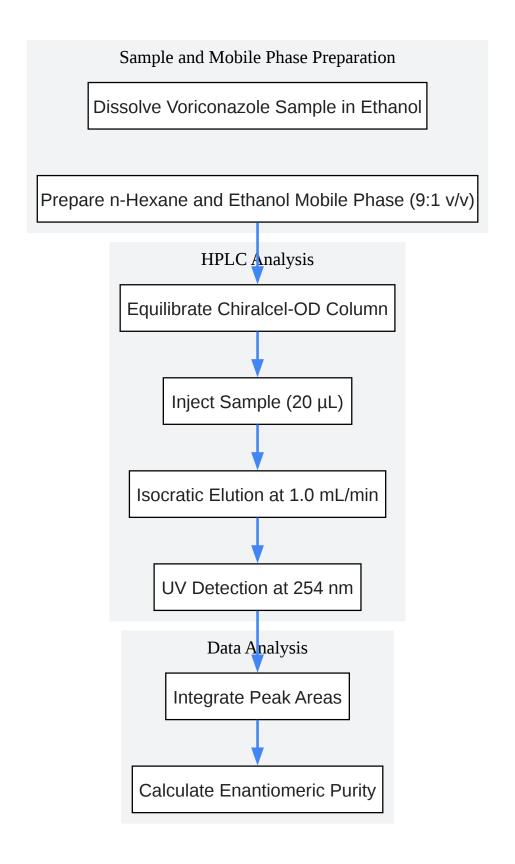
HPLC is a widely employed technique for the chiral separation of voriconazole.[4] Both normal-phase and reversed-phase methods have been successfully developed.

Protocol 1: Normal-Phase HPLC for ent-Voriconazole Quantification

This protocol details a normal-phase HPLC method for the separation and quantification of **ent-voriconazole**.

Experimental Workflow:





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Caption: Normal-Phase HPLC Workflow for ent-Voriconazole Analysis.



Materials and Reagents:

- Voriconazole drug substance
- n-Hexane (HPLC grade)
- Ethanol (HPLC grade)
- Chiralcel-OD column (250 mm x 4.6 mm, 10 μm)[5]
- HPLC system with UV detector

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane and ethanol in a
 9:1 (v/v) ratio.[5] Filter and degas the mobile phase before use.
- Standard and Sample Preparation:
 - Accurately weigh and dissolve the voriconazole reference standard and sample in ethanol to a final concentration of 1 mg/mL.
- Chromatographic Conditions:
 - Column: Chiralcel-OD (250 mm x 4.6 mm, 10 μm)[5]
 - Mobile Phase: n-Hexane:Ethanol (90:10, v/v)[5]
 - Flow Rate: 1.0 mL/min[5]
 - Column Temperature: 27°C[5]
 - Detection Wavelength: 254 nm[5]
 - Injection Volume: 20 μL[5]
- Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved.
 Inject the standard and sample solutions and record the chromatograms.



 Data Processing: Identify the peaks for voriconazole and ent-voriconazole based on their retention times. Calculate the percentage of ent-voriconazole using the area normalization method.

Method Validation Summary:

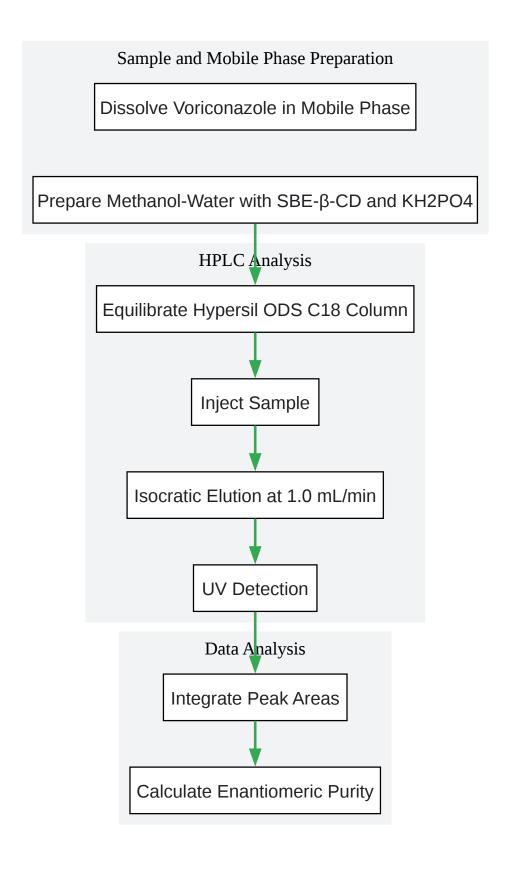
Parameter	Result	
Linearity	Correlation coefficient > 0.999	
LOD	0.0075%[5]	
LOQ	0.021%[5]	
Resolution	~3.0[5]	
Precision (RSD)	< 2%	
Accuracy (Recovery)	98-102%	

Protocol 2: Reversed-Phase HPLC with a Chiral Additive

This protocol utilizes a reversed-phase column with a chiral additive in the mobile phase.

Experimental Workflow:





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Caption: Reversed-Phase HPLC with Chiral Additive Workflow.



Materials and Reagents:

- Voriconazole drug substance
- Methanol (HPLC grade)
- Deionized water
- Sulfobutylether-β-cyclodextrin (SBE-β-CD)[6]
- Potassium dihydrogen phosphate (KH₂PO₄)
- Hypersil ODS C18 column (150 mm x 4.6 mm, 5 μm)[6]
- · HPLC system with UV detector

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase of methanol and water (45:55, v/v) containing 10.0 mmol/L SBE-β-CD and 15.0 mmol/L KH₂PO₄.[6]
- Standard and Sample Preparation: Dissolve the voriconazole reference standard and sample in the mobile phase.
- Chromatographic Conditions:
 - Column: Hypersil ODS C18 (150 mm x 4.6 mm, 5 μm)[6]
 - Mobile Phase: Methanol:Water (45:55, v/v) with 10.0 mmol/L SBE-β-CD and 15.0 mmol/L KH₂PO₄[6]
 - Flow Rate: 1.0 mL/min[6]
 - Detection Wavelength: 256 nm
- Analysis and Data Processing: Follow the steps outlined in Protocol 1.

Method Validation Summary:



Parameter	Result
Reproducibility (RSD)	0.67%[6]
Stability (RSD)	0.77%[6]
Recovery	>98%[6]

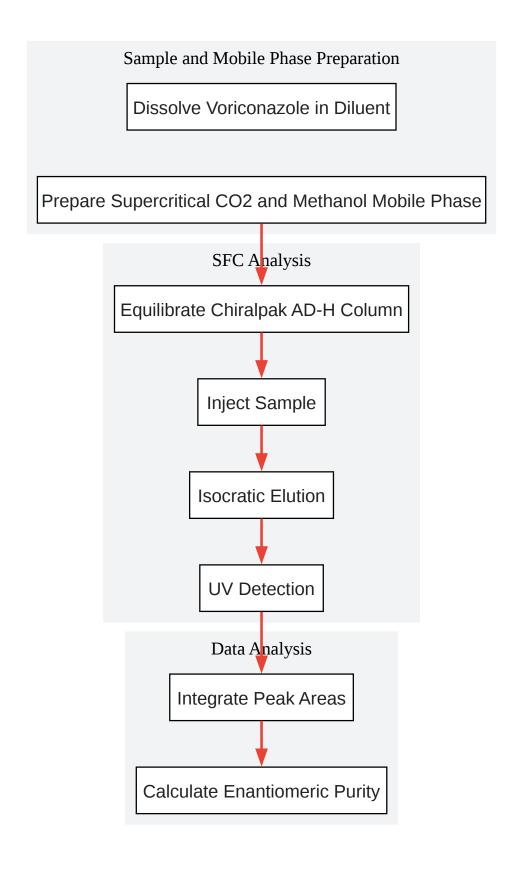
Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption compared to HPLC.[7]

Protocol 3: SFC for Rapid Chiral Separation of Voriconazole

Experimental Workflow:





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Caption: SFC Workflow for ent-Voriconazole Analysis.



Materials and Reagents:

- Voriconazole drug substance
- Supercritical Fluid CO₂
- Methanol (SFC grade)
- Chiralpak AD-H column[7]
- SFC system with UV detector

Procedure:

- Mobile Phase Preparation: The mobile phase consists of supercritical CO₂ and methanol (90:10, v/v).[7]
- Standard and Sample Preparation: Dissolve the voriconazole reference standard and sample in a suitable diluent (e.g., methanol).
- Chromatographic Conditions:
 - Column: Chiralpak AD-H[7]
 - Mobile Phase: Supercritical CO₂:Methanol (90:10, v/v)[7]
 - Flow Rate: 2.0 mL/min
 - Back Pressure: 150 bar
 - Column Temperature: 40°C
 - Detection Wavelength: 256 nm
- Analysis and Data Processing: Follow the steps outlined in Protocol 1.

Comparative Data Summary of Analytical Techniques



Parameter	Normal-Phase HPLC	Reversed-Phase HPLC with Chiral Additive	SFC
Chiral Selector	Chiralcel-OD (CSP)[5]	SBE-β-CD (Mobile Phase Additive)[6]	Chiralpak AD-H (CSP) [7]
Mobile Phase	n-Hexane:Ethanol[5]	Methanol:Water with SBE-β-CD[6]	Supercritical CO2:Methanol[7]
Typical Run Time	15-20 min	15-25 min	< 10 min
Solvent Consumption	High	Moderate	Low
Resolution	Good (~3.0)[5]	Baseline separation[6]	Excellent

Regulatory Considerations

Regulatory bodies like the FDA and European Medicines Agency (EMA) have specific guidelines for the development and validation of analytical methods for chiral drugs.[1][8] The undesired enantiomer (**ent-voriconazole**) must be treated as an impurity and its level controlled within specified limits.[2] The analytical method used for release testing must be fully validated according to ICH guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.

Conclusion

The analytical methods detailed in these application notes provide robust and reliable approaches for the separation and quantification of **ent-voriconazole** in voriconazole drug substances. The choice of method will depend on the specific requirements of the laboratory, including available instrumentation, desired analysis speed, and solvent consumption considerations. Proper validation of the chosen method is paramount to ensure compliance with regulatory standards and to guarantee the quality and safety of the final drug product.

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